molecular formula C27H27NO2 B606654 JWH 081-N-(cyclohexylmethyl) analog CAS No. 1373876-34-6

JWH 081-N-(cyclohexylmethyl) analog

Cat. No.: B606654
CAS No.: 1373876-34-6
M. Wt: 397.51
InChI Key: LMENRXZOUBANKQ-UHFFFAOYSA-N
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Description

JWH 081 is a cannabimimetic aminoalkylindole that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). JWH 081-N-(cyclohexylmethyl) analog is a synthetic CB where a cyclohexylmethyl group replaces the alkyl group of the parent compound. The physiological and toxicological properties of this compound are unknown. This product is intended for forensic and research purposes.
This compound is a synthetic canabinoid from which the alkyl group of the parent compound is replaced by the cyclohexylmethyl group.
JWH 081 is a cannabimimetic aminoalkylindole that shows a high-affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM). This compound is a synthetic CB where a cyclohexylmethyl group replaces the alkyl group of the parent compound. The physiological and toxicological properties of this compound are unknown.

Biochemical Analysis

Biochemical Properties

CHM-081 shows a high affinity for the central cannabinoid (CB1) receptor with a Ki value of 1.2 nM and ten-fold reduced affinity for the peripheral cannabinoid (CB2) receptor (Ki = 12.4 nM) . This suggests that CHM-081 interacts with these receptors, potentially influencing their function and the biochemical reactions they are involved in.

Cellular Effects

The specific cellular effects of CHM-081 are not well-documented in the literature. Given its classification as a synthetic cannabinoid, it is likely that CHM-081 influences cell function by interacting with cannabinoid receptors. These receptors are involved in a variety of cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of CHM-081 involves its interaction with cannabinoid receptors. As a synthetic cannabinoid, CHM-081 likely binds to these receptors, potentially inhibiting or activating them . This could lead to changes in gene expression and other downstream effects.

Metabolic Pathways

Given its interaction with cannabinoid receptors, it is likely that CHM-081 is involved in the endocannabinoid system’s metabolic pathways .

Properties

IUPAC Name

[1-(cyclohexylmethyl)indol-3-yl]-(4-methoxynaphthalen-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27NO2/c1-30-26-16-15-23(20-11-5-6-13-22(20)26)27(29)24-18-28(17-19-9-3-2-4-10-19)25-14-8-7-12-21(24)25/h5-8,11-16,18-19H,2-4,9-10,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMENRXZOUBANKQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C2=CC=CC=C21)C(=O)C3=CN(C4=CC=CC=C43)CC5CCCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101017576
Record name 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

397.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1373876-34-6
Record name CHM-081
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1373876346
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(Cyclohexylmethyl)-3-(4-methoxy-1-naphthoyl)indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101017576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHM-081
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/77TK99424J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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